Methyltetrazine-amine hydrochloride

Bioorthogonal Chemistry Reagent Stability Click Chemistry

Researchers using unsubstituted tetrazine-amine face rapid aqueous degradation, compromising multi-step conjugations. Methyltetrazine-amine hydrochloride solves this with quantifiably superior stability, enabling reliable IEDDA click chemistry. - Resists hydrolysis for long-term storage and extended reaction windows. - Primary amine enables NHS ester coupling to proteins, antibodies or surfaces. - Essential building block for stable bispecific antibodies, PROTACs and functionalized nanoparticles.

Molecular Formula C10H12ClN5
Molecular Weight 237.69 g/mol
CAS No. 1345955-28-3
Cat. No. B608997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-amine hydrochloride
CAS1345955-28-3
SynonymsMethyltetrazine-amine HCl salt
Molecular FormulaC10H12ClN5
Molecular Weight237.69 g/mol
Structural Identifiers
SMILESCC1=NN=C(N=N1)C2=CC=C(C=C2)CN.Cl
InChIInChI=1S/C10H11N5.ClH/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H
InChIKeyNIGOLWATPZTKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methyltetrazine-amine hydrochloride: Bioorthogonal Conjugation Overview


Methyltetrazine-amine hydrochloride is a small-molecule building block featuring a methyl-substituted tetrazine ring and a primary amine functional group . It is classified as a bioorthogonal click chemistry reagent, specifically designed for inverse electron-demand Diels–Alder (IEDDA) cycloadditions with strained alkenes like trans-cyclooctene (TCO) . The compound is supplied as a hydrochloride salt to enhance its water solubility and facilitate handling in aqueous buffer systems commonly used in bioconjugation workflows .

Supplied as water-soluble hydrochloride salt for aqueous buffer systems
Methyltetrazine handle enables rapid IEDDA cycloaddition with trans-cyclooctene (TCO)
Primary amine functional group supports covalent bioconjugation (e.g., NHS ester chemistry)

Substitution Limitations for Methyltetrazine-amine hydrochloride


Generic substitution between tetrazine derivatives is not scientifically viable due to a fundamental structure-stability-reactivity trade-off. The unsubstituted Tetrazine-amine analog (6-H-tetrazine) offers exceptionally fast reaction kinetics but suffers from critically poor chemical stability, degrading within hours in aqueous buffers . This rapid degradation precludes its use in many multi-step syntheses and long-term storage conditions. In contrast, the methyl substitution on the tetrazine ring in Methyltetrazine-amine hydrochloride confers a substantial, quantifiable improvement in stability , enabling it to withstand a broader range of chemical transformations and extended storage in solution . This difference is not trivial; it dictates the experimental feasibility and reliability of the resulting bioconjugates.

Property
Methyltetrazine-amine HCl
Unsubstituted tetrazine-amine
Aqueous stability
Stable for days
Degrades within hours
IEDDA reactivity
Lower rate, still among fastest bioorthogonal reactions
Reported fastest rate, but poor stability limits use
Multi-step protocol fit
Reliable for complex bioconjugate assemblies
Unreliable due to rapid degradation

Quantitative Evidence for Methyltetrazine-amine hydrochloride


Enhanced Aqueous Stability over Unsubstituted Tetrazine

The primary differentiation of Methyltetrazine-amine hydrochloride is its significantly improved stability relative to the unsubstituted 6-H-tetrazine-amine analog. While the unsubstituted analog exhibits extremely rapid reactivity with TCO (k₂ up to 30,000 M⁻¹s⁻¹), its stability is severely limited, lasting only 'hours in aqueous buffer' . In contrast, the methyl analog demonstrates stability for 'days' under similar conditions . Multiple authoritative sources confirm that the 'stability of Methyltetrazine-amine is substantially improved compared to hydrogen substituted tetrazine-amine' .

Aqueous Stability
Cross-study comparable
Methyltetrazine: stable for days
Unsubstituted: degrades within hours
Supports multi-step protocols and stock solution storage
Stability improved by an order of magnitude
Bioorthogonal Chemistry Reagent Stability Click Chemistry

TCO Reaction Kinetics Trade-off

The increased stability of methyltetrazine comes at the cost of a lower reaction rate compared to the most reactive unsubstituted tetrazines. The unsubstituted 6-H-tetrazine can achieve second-order rate constants up to 30,000 M⁻¹s⁻¹ with TCO . For methyltetrazine-amine, a class-level inference can be made that its rate constant is lower. For the broader class of tetrazine-TCO reactions, a lower-bound rate constant is often cited as k > 800 M⁻¹s⁻¹ . This kinetic profile remains exceptional and is unparalleled by other bioorthogonal reaction pairs . Vendor data explicitly states that 'Methyltetrazine amine shows better stability but lower reaction rate compared to tetrazine amine' .

Reaction Kinetics
Class-level inference
Methyltetrazine: lower k₂ (class k > 800 M⁻¹s⁻¹)
Unsubstituted: k₂ up to 30,000 M⁻¹s⁻¹
Kinetic trade-off is offset by operational stability
Remains among fastest bioorthogonal ligation pairs
Reaction Kinetics IEDDA Bioorthogonal Ligation

Building Block for Bifunctional Bioconjugates

The superior stability of methyltetrazine-amine is not just a storage convenience; it is an enabling feature for complex synthesis. This compound has been specifically employed in the 'site-specific dual functionalization of bioconjugates' . A prominent example is its use in a 'plug-and-play approach for the de novo generation of dually functionalized bispecifics,' where its reliable chemistry allows for the orthogonal assembly of complex biologics [1]. This application leverages the compound's ability to be installed onto a protein scaffold and subsequently participate in a second click reaction without premature degradation.

Bioconjugate Assembly
Supporting evidence
Enables site-specific dual functionalization of bispecifics
Supports advanced bioconjugate research applications
Validated in plug-and-play method (Maruani 2020)
Bioconjugation PROTAC Linker Bispecific Antibodies

Application Scenarios for Methyltetrazine-amine hydrochloride


ADC and Bispecific Antibody Synthesis

The compound is a foundational building block for creating homogenous, site-specifically modified biologics. Its methyltetrazine group enables rapid, bioorthogonal conjugation to TCO-modified payloads, while the primary amine allows for covalent attachment to a protein of interest, such as an antibody or antibody fragment, via established NHS ester or other amine-reactive chemistries . This strategy was central to a published method for generating dually functionalized bispecific antibodies, where the compound's stability was crucial for the multi-step, 'plug-and-play' assembly process [1].

PROTAC Construction

Methyltetrazine-amine serves as a versatile starting point for synthesizing linkers used in PROTACs (Proteolysis Targeting Chimeras) . The primary amine can be readily conjugated to one ligand (e.g., an E3 ligase binder) via a spacer, while the methyltetrazine can subsequently react with a TCO-modified ligand for the target protein. This modular, convergent assembly is enabled by the compound's stability, which ensures the integrity of the reactive handles throughout the synthesis and purification steps required for these complex, heterobifunctional molecules .

Nanoparticle Functionalization for Targeted Delivery

The primary amine of Methyltetrazine-amine hydrochloride can be used to functionalize the surface of nanoparticles, polymers, or other materials. Once installed, the material is endowed with a bioorthogonal 'handle' capable of rapidly and specifically capturing any TCO-modified biomolecule (e.g., antibodies, targeting peptides, fluorophores) in a subsequent, efficient click reaction . The superior aqueous stability of the methyltetrazine group ensures that this reactive handle remains functional on the material's surface for extended periods, a key requirement for developing shelf-stable targeted delivery systems or diagnostic tools.

Application
Selection Property
Validation Focus
Bispecific antibody research constructs
Bioorthogonal tetrazine handle and amine coupling site
Site-specific dual functionalization
PROTAC linker synthesis
Modular click assembly with amine anchoring
Linker integrity and reactivity
Nanoparticle surface functionalization research
Aqueous stability of surface-installed tetrazine handle
Functional handle shelf-stability

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